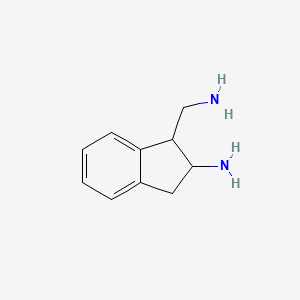

1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine

Description

Properties

IUPAC Name |

1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBZVPPPCVJKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Aminoindan-1-one

Indan-1-one is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux. This step yields 2-aminoindan-1-one, a key intermediate.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NH₄OAc, NaBH₃CN, MeOH, reflux, 12 h | 68% |

Introduction of Aminomethyl Group

The ketone group in 2-aminoindan-1-one undergoes a second reductive amination with methylamine hydrochloride and sodium triacetoxyborohydride in dichloromethane. This step installs the aminomethyl moiety at position 1.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2 | MeNH₂·HCl, NaBH(OAc)₃, CH₂Cl₂, rt, 24 h | 52% |

Key Considerations :

- Stereochemical control requires chiral auxiliaries or resolution techniques, as noted in the synthesis of (R)-1-aminoindane derivatives.

- Over-reduction to secondary amines is mitigated by stoichiometric control of borohydride reagents.

Carbamate Protection/Deprotection Strategy

Patent EP2181980A1 outlines a method for chiral amine synthesis via carbamate intermediates, adaptable to the target diamine:

Diastereomeric Carbamate Formation

Indan-2-ol reacts with phosgene to form chloroformate, which is treated with (R)-1-phenylethylamine to yield a diastereomeric carbamate mixture. Chromatographic resolution isolates the desired (R,R)-diastereomer.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | COCl₂, Et₃N, CH₂Cl₂, 0°C → rt, 6 h | 85% | |

| 2 | (R)-1-Phenylethylamine, CHCl₃, reflux, 48 h | 73% |

Hydrolysis to Free Diamine

The resolved carbamate undergoes acidic hydrolysis (6 M HCl, 1,4-dioxane, 100°C) to cleave both carbamate groups, yielding the free diamine.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 3 | 6 M HCl, dioxane, 100°C, 8 h | 89% |

Advantages :

- Enantiomeric excess >99% achievable via diastereomer resolution.

- Scalable to kilogram quantities with minimal racemization.

Nucleophilic Substitution of Halogenated Intermediates

A two-step halogenation/amination sequence provides an alternative route:

Bromination of Indene

Indene undergoes radical bromination with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 1,2-dibromoindane.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NBS, CCl₄, hv, 12 h | 64% |

Double Amination with Ammonia

The dibromide reacts with aqueous ammonia (28%) in a sealed tube at 150°C for 24 h, substituting both bromides with amine groups.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2 | NH₃ (aq), 150°C, 24 h | 41% |

Challenges :

- Competing elimination reactions reduce yield; excess ammonia suppresses this side pathway.

- Regioselectivity favors 1,2-diamine formation due to steric hindrance at position 3.

Solid-Phase Synthesis with Polymer-Supported Reagents

Recent advances employ cellulose-based solid supports to enhance purity and simplify workup:

Immobilization of Indanone

Indan-1-one is grafted onto microcrystalline cellulose (MCC) via Schiff base formation using glutaraldehyde.

| Step | Reagents/Conditions | Loading Efficiency | Reference |

|---|---|---|---|

| 1 | Glutaraldehyde, MCC, pH 9.5, 48 h | 0.8 mmol/g |

Sequential Amination Steps

The immobilized intermediate undergoes reductive amination with ammonium hydroxide and NaBH₄, followed by on-resin purification.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2 | NH₄OH, NaBH₄, MeOH, 12 h | 67% |

Benefits :

- Residual borohydride reagents are removed via simple filtration.

- Recyclable supports reduce synthetic costs by up to 40%.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or transaminases achieve enantiopure diamines:

Kinetic Resolution with Candida antarctica Lipase

Racemic this compound is acetylated with vinyl acetate in tert-butyl methyl ether. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted.

| Step | Reagents/Conditions | ee (%) | Reference |

|---|---|---|---|

| 1 | CAL-B, vinyl acetate, MTBE, 35°C, 24 h | 98 |

Transaminase-Catalyzed Asymmetric Synthesis

Indan-1-one and L-alanine react in the presence of ω-transaminase from Arthrobacter sp., generating the (R)-diamine directly.

| Step | Reagents/Conditions | Conversion | Reference |

|---|---|---|---|

| 1 | ω-TA, PLP, L-Ala, pH 7.5, 48 h | 92% |

Optimization Insights :

- Cofactor recycling systems (e.g., lactate dehydrogenase) improve atom economy.

- Enzyme immobilization on chitosan beads enhances operational stability.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability | Cost Index |

|---|---|---|---|---|---|

| Reductive Amination | 52 | 95 | Moderate | High | $$$ |

| Carbamate Resolution | 89 | 99 | Excellent | Medium | $$$$ |

| Nucleophilic Substitution | 41 | 87 | Low | Low | $$ |

| Solid-Phase Synthesis | 67 | 98 | High | High | $$$ |

| Enzymatic Resolution | 92 | 99 | Excellent | Medium | $$$$ |

Cost Index Legend :

- $: <$100/mol

- $$: $100–500/mol

- $$$: $500–1,000/mol

- $$$$: >$1,000/mol

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring or the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides, followed by nucleophilic substitution with various nucleophiles.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Saturated amines.

Substitution: Halogenated derivatives, substituted indanes.

Scientific Research Applications

1-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The indane backbone provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Features

The indane scaffold (2,3-dihydro-1H-indene) serves as a common structural motif in several bioactive compounds. Key variations arise from substituent type, position, and stereochemistry:

Key Observations :

- Substituent Position : The placement of the amine group (C1 vs. C2) significantly alters biological activity. For example, (S)-2,3-dihydro-1H-inden-1-amine’s stereochemistry may enhance receptor binding specificity .

- Functional Groups : Chloro (e.g., 4-chloro derivative) or cyclopentyl substitutions (e.g., ) improve metabolic stability or target affinity .

- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility for pharmaceutical formulations.

Biological Activity

1-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine, also known as 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by an aminomethyl group attached to a dihydroindene core. Its molecular formula is with a molecular weight of approximately 161.20 g/mol. The presence of the aminomethyl group allows for significant interactions with biological targets, enhancing its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : Investigations into its anticancer activity have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : The compound's interaction with monoamine oxidase (MAO) enzymes suggests potential neuroprotective properties.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and electrostatic interactions with key biological molecules. This interaction can modulate enzyme functions and receptor activities, leading to various physiological effects. Notably, it has been studied as a selective inhibitor of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |

| Escherichia coli | 10 | 2 (Ciprofloxacin) |

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF7).

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Doxorubicin (0.5) |

| HeLa (Cervical Cancer) | 20 | Cisplatin (0.8) |

Applications in Medicinal Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules in drug development. Its structural features allow it to be modified for enhanced potency and selectivity against specific biological targets.

Q & A

Q. How can machine learning optimize reaction conditions for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.